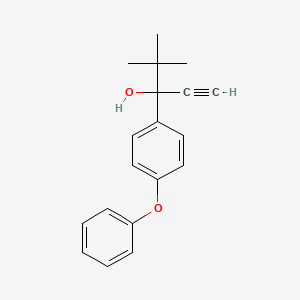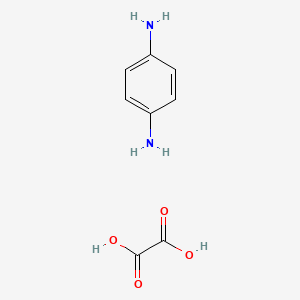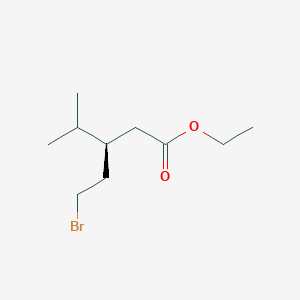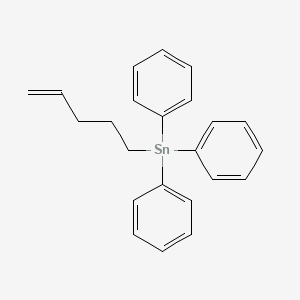
1,1-Dimethyl-4-(3-trifluoromethylphenyl)semicarbazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethyl-4-(3-trifluoromethylphenyl)semicarbazide is a chemical compound with the molecular formula C10H12F3N3O and a molecular weight of 247.22 g/mol It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a semicarbazide moiety
Preparation Methods
The synthesis of 1,1-Dimethyl-4-(3-trifluoromethylphenyl)semicarbazide typically involves a multi-step process. One common method includes the formation of a carbamate from bis(2,2,2-trifluoroethyl) carbonate or 2,2,2-trifluoroethylchloroformate and a primary or secondary amine. This intermediate is then reacted with hydrazine to yield the desired semicarbazide . The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations can include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1,1-Dimethyl-4-(3-trifluoromethylphenyl)semicarbazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,1-Dimethyl-4-(3-trifluoromethylphenyl)semicarbazide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new compounds with potential pharmaceutical applications.
Biology: Research has explored its potential as an inhibitor in various biological pathways, making it a candidate for drug development.
Medicine: Its unique structure allows it to interact with specific molecular targets, which can be useful in designing new therapeutic agents.
Mechanism of Action
The mechanism by which 1,1-Dimethyl-4-(3-trifluoromethylphenyl)semicarbazide exerts its effects involves its interaction with specific molecular targets. For instance, it has been shown to inhibit ethylene production in plants by affecting the abscisic acid-related processes . This inhibition occurs through the prevention of abscisic acid accumulation, which in turn reduces ethylene production during natural senescence in plants.
Comparison with Similar Compounds
1,1-Dimethyl-4-(3-trifluoromethylphenyl)semicarbazide can be compared with other semicarbazides, such as:
- 1,1-Dimethyl-4-(2,4,5-trichlorophenyl)semicarbazide
- 1,1-Dimethyl-4-(4-(methylthio)phenyl)semicarbazide
- 1,1-Dimethyl-4-(2-ethylphenyl)semicarbazide
- 1-Acetyl-4-(3-trifluoromethylphenyl)semicarbazide
These compounds share similar structural features but differ in their substituents, which can significantly affect their chemical properties and applications . The presence of the trifluoromethyl group in this compound imparts unique reactivity and stability, making it distinct from its analogs.
Properties
CAS No. |
22546-21-0 |
|---|---|
Molecular Formula |
C10H12F3N3O |
Molecular Weight |
247.22 g/mol |
IUPAC Name |
1-(dimethylamino)-3-[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C10H12F3N3O/c1-16(2)15-9(17)14-8-5-3-4-7(6-8)10(11,12)13/h3-6H,1-2H3,(H2,14,15,17) |
InChI Key |
YEAMESWUEAOOCR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)NC(=O)NC1=CC=CC(=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 4-benzyl-6,7-dimethyl-1-(4-methylbenzoyl)-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11947649.png)





![9-bromo-3,4,5,6,12,12-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B11947669.png)


![1-[4-(Methylsulfanyl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11947686.png)

![2-[(2-Methoxyethyl)amino]-4-oxo-4-(4-phenoxyanilino)butanoic acid](/img/structure/B11947700.png)
